5-(1-Chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole
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Overview
Description
5-(1-Chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloroethyl group, a propan-2-ylphenyl group, and a dihydro-1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1-chloroethyl intermediate: This step involves the chlorination of an ethyl group using reagents such as thionyl chloride or phosphorus trichloride under controlled conditions.
Introduction of the propan-2-ylphenyl group: This step involves the alkylation of a phenyl ring with a propan-2-yl group using Friedel-Crafts alkylation.
Cyclization to form the dihydro-1,2-oxazole ring: This step involves the cyclization of the intermediate compounds under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(1-Chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce the oxazole ring.
Substitution: The chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced oxazole derivatives.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
5-(1-Chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-Chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-Chloroethyl)-4-(propan-2-yl)benzene: Shares the chloroethyl and propan-2-ylphenyl groups but lacks the oxazole ring.
4-(1-Chloroethyl)-3-(4-propan-2-ylphenyl)-1,2-oxazole: Similar structure but with different positioning of the chloroethyl group.
Uniqueness
5-(1-Chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole is unique due to the presence of the dihydro-1,2-oxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
IUPAC Name |
5-(1-chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-9(2)11-4-6-12(7-5-11)13-8-14(10(3)15)17-16-13/h4-7,9-10,14H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFKETYGJUYTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NOC(C2)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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